molecular formula C17H16N2O2S2 B14531875 2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione CAS No. 62376-51-6

2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione

Cat. No.: B14531875
CAS No.: 62376-51-6
M. Wt: 344.5 g/mol
InChI Key: OUPDJXNTZPQKBC-UHFFFAOYSA-N
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Description

2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione is a heterocyclic compound featuring an imidazolidine ring substituted with benzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione typically involves the reaction of imidazolidine-4,5-dione with benzyl mercaptan under specific conditions. One common method is the Knoevenagel condensation, which involves the reaction of aldehydes or ketones with active methylene compounds in the presence of a base . Another approach is the Bucherer–Bergs reaction, which involves the reaction of carbonyl compounds with ammonium carbonate and potassium cyanide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(benzylsulfanyl)imidazolidine-4,5-dione is unique due to the presence of benzylsulfanyl groups, which impart specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

62376-51-6

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

2,2-bis(benzylsulfanyl)imidazolidine-4,5-dione

InChI

InChI=1S/C17H16N2O2S2/c20-15-16(21)19-17(18-15,22-11-13-7-3-1-4-8-13)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)(H,19,21)

InChI Key

OUPDJXNTZPQKBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2(NC(=O)C(=O)N2)SCC3=CC=CC=C3

Origin of Product

United States

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